molecular formula C7H6F4N2O B1483011 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 2098077-30-4

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1483011
CAS No.: 2098077-30-4
M. Wt: 210.13 g/mol
InChI Key: ZCXYZCNKGKBCHF-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H6F4N2O and its molecular weight is 210.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorine-Containing Heterocycles Synthesis

The synthesis of fluorine-containing heterocycles, such as substituted 1H-pyrazolo[3,4-b]quinolines, involves regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines. This method offers high selectivity and good yields, making it a viable alternative for producing compounds with varying fluorine or trifluoromethyl substituents. These compounds are significant due to their high fluorescence intensity, making them suitable for applications in organic light-emitting diodes (OLEDs). The study conducted by Szlachcic et al. (2017) demonstrates the potential of such compounds in enhancing the performance of OLEDs through structural modification (Szlachcic et al., 2017).

Antimicrobial Applications

A series of 1,2,3-triazolyl pyrazole derivatives synthesized via the Vilsmeier–Haack reaction exhibited broad-spectrum antimicrobial activities. The compounds displayed moderate to good antioxidant activities and showed promising results in molecular docking studies for inhibiting the E. coli MurB enzyme. Bhat et al. (2016) highlight the potential of these compounds as antimicrobial agents, suggesting their utility in developing new treatments against bacterial infections (Bhat et al., 2016).

Structural and Optical Properties

The structural and optical properties of N-substituted pyrazolines have been investigated through synthesis and crystal structure determination. The study reveals the dihedral angles between the pyrazole ring and the fluoro-substituted rings, providing insights into the molecular structure's influence on its properties. This research by Loh et al. (2013) contributes to understanding the relationship between structure and function in pyrazole derivatives, with implications for material science and pharmacology (Loh et al., 2013).

Organic Synthesis and Fluorescence

Wrona-Piotrowicz et al. (2022) explored the synthesis of highly fluorescent dyes containing the pyrazolylpyrene chromophore. The research focuses on the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde to produce compounds with a pyrazoolympicene backbone, exhibiting bright fluorescence. These findings open avenues for developing new fluorescent materials for sensing and optical applications (Wrona-Piotrowicz et al., 2022).

Properties

IUPAC Name

1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2O/c8-1-2-13-3-5(4-14)6(12-13)7(9,10)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXYZCNKGKBCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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